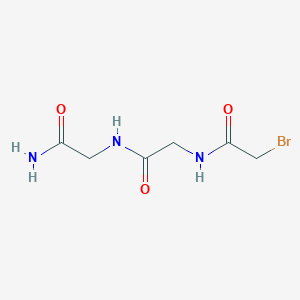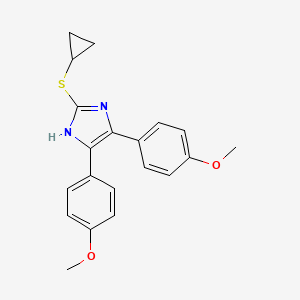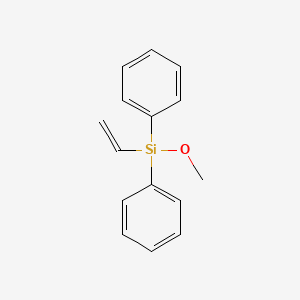
Ethenyl(methoxy)diphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethenyl(methoxy)diphenylsilane is an organosilicon compound characterized by the presence of a vinyl group (ethenyl), a methoxy group, and two phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethenyl(methoxy)diphenylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of diphenylacetylene with methoxysilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of diphenylacetylene.
Another method involves the reaction of diphenyldichlorosilane with methanol and a base, such as sodium methoxide, to form the methoxy-substituted silane. This intermediate can then undergo a vinylation reaction with acetylene to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes using specialized reactors and catalysts. The choice of catalyst, reaction temperature, and pressure are optimized to maximize yield and minimize by-products. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethenyl(methoxy)diphenylsilane undergoes a variety of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation catalysts to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halides (e.g., HCl, HBr) and amines (e.g., NH3) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halosilanes, aminosilanes.
Aplicaciones Científicas De Investigación
Ethenyl(methoxy)diphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Medicine: Explored for its role in the synthesis of silicon-containing pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of silicone polymers, resins, and coatings due to its ability to impart unique properties such as flexibility, thermal stability, and water repellency.
Mecanismo De Acción
The mechanism of action of ethenyl(methoxy)diphenylsilane in various reactions involves the interaction of its functional groups with specific reagents and catalysts. For example, in hydrosilylation reactions, the platinum catalyst activates the silicon-hydrogen bond, facilitating its addition across carbon-carbon multiple bonds. The vinyl group can undergo polymerization or cross-linking reactions, while the methoxy group can participate in nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylsilane: Similar in structure but lacks the vinyl and methoxy groups.
Diphenylsilane: Contains two phenyl groups attached to silicon but lacks the vinyl and methoxy groups.
Methoxyphenylsilane: Contains a methoxy group and a phenyl group attached to silicon but lacks the vinyl group.
Uniqueness
Ethenyl(methoxy)diphenylsilane is unique due to the presence of both vinyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
74393-00-3 |
|---|---|
Fórmula molecular |
C15H16OSi |
Peso molecular |
240.37 g/mol |
Nombre IUPAC |
ethenyl-methoxy-diphenylsilane |
InChI |
InChI=1S/C15H16OSi/c1-3-17(16-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h3-13H,1H2,2H3 |
Clave InChI |
ZFOORHYFLPAZQB-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


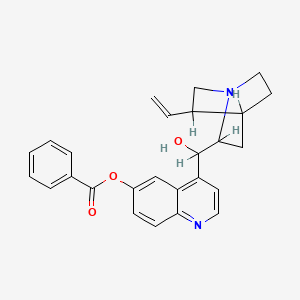
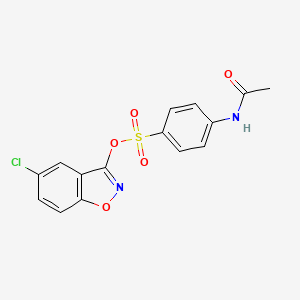
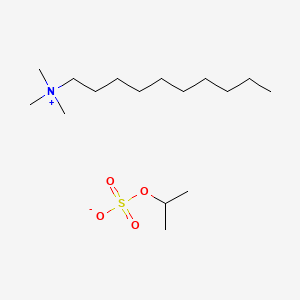
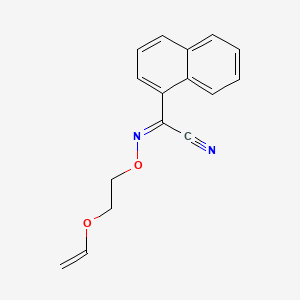
![[(2S,3R)-3-decyloxiran-2-yl]methanol](/img/structure/B14451259.png)
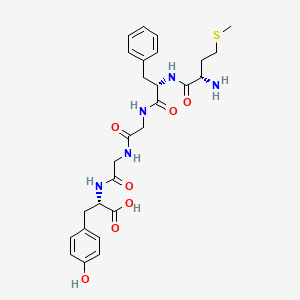
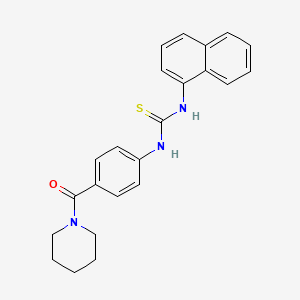

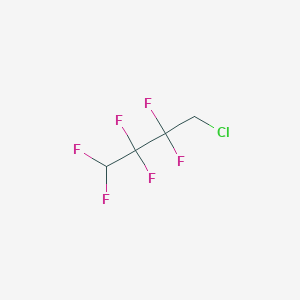


![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)
